

ONO-8590580: A Technical Guide on its Modulation of Hippocampal Long-Term Potentiation

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Compound of Interest		
Compound Name:	ONO-8590580	
Cat. No.:	B609755	Get Quote

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Executive Summary

ONO-8590580 is a novel, orally available negative allosteric modulator (NAM) targeting the $\alpha 5$ subunit-containing y-aminobutyric acid type A (GABAA) receptors. These receptors are densely expressed in the hippocampus, a brain region critical for learning and memory. By selectively reducing the inhibitory tone mediated by GABAA $\alpha 5$ receptors, **ONO-8590580** has been shown to enhance hippocampal long-term potentiation (LTP), a key cellular mechanism underlying synaptic plasticity and memory formation. Preclinical studies have demonstrated its potential in improving cognitive deficits, suggesting a therapeutic avenue for cognitive disorders such as Alzheimer's disease. This document provides a comprehensive overview of the mechanism, quantitative data, and experimental methodologies related to **ONO-8590580**'s effects on hippocampal LTP.

Core Mechanism of Action

GABAA receptors containing the $\alpha 5$ subunit are predominantly located extrasynaptically in the hippocampus and mediate tonic inhibition, a persistent form of inhibitory signaling that acts as a brake on neuronal excitability. This tonic inhibition is known to negatively regulate the induction of LTP. **ONO-8590580** acts as a NAM at the benzodiazepine binding site of these $\alpha 5$ -containing GABAA receptors.[1][2] This allosteric modulation decreases the receptor's

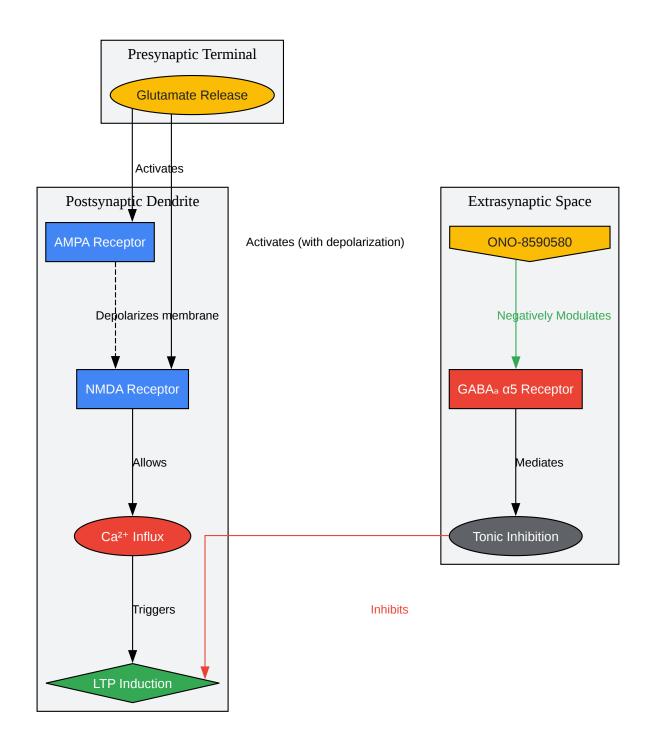


response to GABA, thereby reducing tonic inhibition. The resulting disinhibition of hippocampal neurons facilitates the induction and maintenance of LTP, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

Signaling Pathway

The mechanism by which **ONO-8590580** enhances LTP can be visualized as a multi-step process involving the modulation of inhibitory neurotransmission and its impact on excitatory synaptic plasticity.





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ONO-8590580 Mechanism of Action on LTP.



Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of **ONO-8590580**.

Table 1: In Vitro Receptor Binding and Functional

Activity

ACTIVITY				
Parameter	Receptor/Chan nel	Value	Species	Reference
Ki	Recombinant human α5- containing GABAA receptors	7.9 nM	Human	[2]
EC50	GABA-induced CI- channel activity	1.1 nM	Human	[2]
Maximum Inhibition	GABA-induced Cl- channel activity	44.4%	Human	[2]

Table 2: In Vitro Electrophysiology in Hippocampal

Slices

Compound Concentration	Effect on LTP	Species	Reference
300 nM	Significantly augmented tetanus- induced LTP of CA1 synapse response	Rat	[1][2]

Table 3: In Vivo Receptor Occupancy in the Hippocampus



Oral Dose	Receptor Occupancy (at 1h post-intake)	Species	Reference
1-20 mg/kg	40-90%	Rat	[1][2]

Table 4: In Vivo Efficacy in Cognitive Deficit Models

Model	Treatment	Dose	Effect	Species	Reference
MK-801- induced memory deficit (Passive Avoidance Test)	ONO- 8590580	3-20 mg/kg, p.o.	Significantly prevented memory deficit	Rat	[1][2]
Scopolamine & MK-801- induced cognitive deficit (8-Arm Radial Maze)	ONO- 8590580	20 mg/kg, p.o.	Improved cognitive deficit (equal or greater activity than 0.5 mg/kg donepezil)	Rat	[1][2]

Table 5: Safety Profile

Test	Dose	Effect	Species	Reference
Elevated Plus Maze Test	20 mg/kg, p.o.	No anxiogenic- like effect	Rat	[2]
Pentylenetetrazol e-induced Seizure Test	20 mg/kg, p.o.	No proconvulsant effect	Rat	[2]

Experimental Protocols



The following are detailed methodologies for key experiments based on available information.

In Vitro Electrophysiology: Long-Term Potentiation in Rat Hippocampal Slices

This protocol outlines the general procedure for assessing the effect of **ONO-8590580** on LTP in the CA1 region of the hippocampus.

Objective: To determine if **ONO-8590580** enhances synaptic plasticity.

Methodology:

- Slice Preparation:
 - Male rats are anesthetized and decapitated.
 - The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
 - Transverse hippocampal slices (typically 400 μm thick) are prepared using a vibratome.
 - Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
- Electrophysiological Recording:
 - A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
 - A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke field excitatory postsynaptic potentials (fEPSPs).
 - A recording electrode is placed in the stratum radiatum of the CA1 area to record the fEPSPs.
- Experimental Procedure:

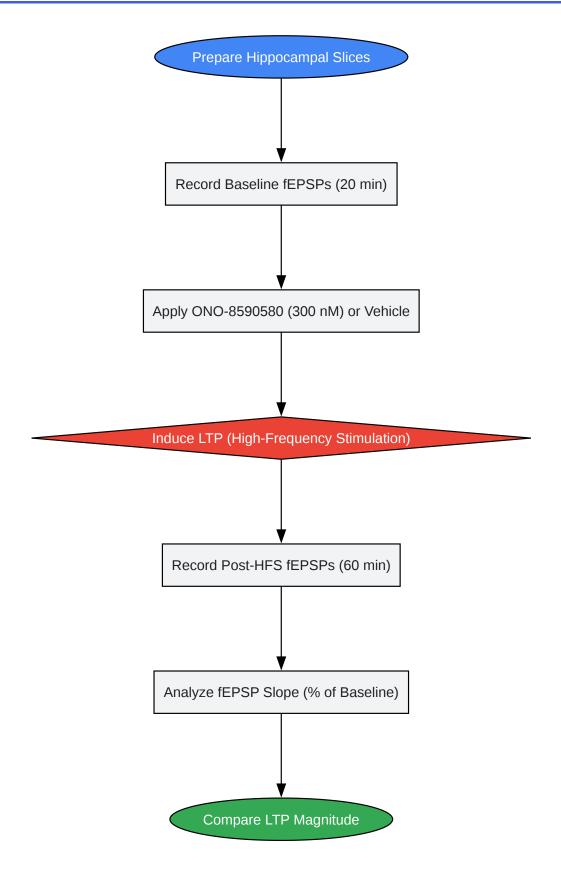
Foundational & Exploratory





- A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
- o ONO-8590580 (300 nM) or vehicle is added to the perfusing aCSF.
- After a further baseline recording in the presence of the compound, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., tetanus).
- fEPSPs are then recorded for at least 60 minutes post-tetanus to measure the potentiation.
- Data Analysis:
 - The slope of the fEPSP is measured and expressed as a percentage of the pre-tetanus baseline.
 - The magnitude of LTP is compared between the ONO-8590580-treated and vehicletreated slices.





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Workflow for Hippocampal Slice LTP Experiment.



Conclusion

ONO-8590580 represents a targeted approach to cognitive enhancement by selectively modulating the GABAA α5 receptors in the hippocampus. The preclinical data strongly support its ability to enhance long-term potentiation, a fundamental process for memory formation. The compound's efficacy in animal models of cognitive impairment, coupled with a favorable safety profile regarding anxiety and seizures, underscores its potential as a therapeutic agent for cognitive disorders. Further research and clinical development are warranted to translate these promising preclinical findings into benefits for patients.

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